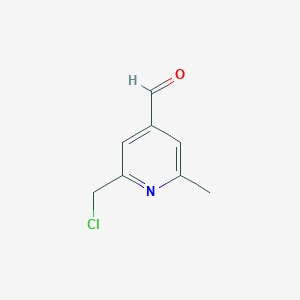
2-(Chloromethyl)-6-methylisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-methylisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a chloromethyl group and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylisonicotinaldehyde typically involves the chloromethylation of 6-methylisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-methylisonicotinaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of 2-(Chloromethyl)-6-methylisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-6-methylisonicotinalcohol.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-methylisonicotinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-methylisonicotinaldehyde and its derivatives involves interactions with various molecular targets. For instance, the compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. Additionally, its derivatives may interact with cellular receptors or DNA, leading to biological effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloromethyl-1,3-dioxolane
- 2-(Chloromethyl)pyridine
- 6-Methylisonicotinaldehyde
Comparison
2-(Chloromethyl)-6-methylisonicotinaldehyde is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring. This structural feature allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,4H2,1H3 |
Clé InChI |
HBDMUTJVINCQDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















